Diethyl 2-nitroterephthalate
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Overview
Description
Diethyl 2-nitroterephthalate is an aromatic compound that belongs to the family of nitroaromatic esters It is characterized by the presence of two ethyl ester groups and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-nitroterephthalate can be synthesized through the nitration of diethyl terephthalate. The nitration process typically involves the reaction of diethyl terephthalate with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: In industrial settings, the production of diethyl nitroterephthalate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through recrystallization or distillation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-nitroterephthalate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be displaced by nucleophiles such as phenolate or thiophenolate anions, leading to the formation of ethers and thioethers.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Phenolate or thiophenolate anions, typically in the presence of a base.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., lithium aluminum hydride).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed:
Nucleophilic Substitution: Ethers and thioethers.
Reduction: Diethyl aminoterephthalate.
Hydrolysis: Terephthalic acid and ethanol.
Scientific Research Applications
Diethyl 2-nitroterephthalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of diethyl nitroterephthalate involves its interaction with nucleophiles and reducing agents. The nitro group, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic substitution reactions. In reduction reactions, the nitro group is converted to an amino group, which can further participate in various chemical transformations. The ester groups can be hydrolyzed to release carboxylic acids, which can then engage in additional reactions.
Comparison with Similar Compounds
Diethyl terephthalate: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.
Dimethyl nitroterephthalate: Similar structure but with methyl ester groups instead of ethyl, affecting its physical properties and reactivity.
Diethyl aminoterephthalate: The reduced form of diethyl nitroterephthalate, containing an amino group instead of a nitro group.
Uniqueness: Diethyl 2-nitroterephthalate is unique due to the presence of both nitro and ester groups, which confer distinct reactivity patterns. The nitro group enhances the compound’s electrophilicity, making it more susceptible to nucleophilic attacks, while the ester groups provide sites for hydrolysis and further functionalization.
Properties
Molecular Formula |
C12H13NO6 |
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Molecular Weight |
267.23 g/mol |
IUPAC Name |
diethyl 2-nitrobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C12H13NO6/c1-3-18-11(14)8-5-6-9(12(15)19-4-2)10(7-8)13(16)17/h5-7H,3-4H2,1-2H3 |
InChI Key |
ADPASYSZBOYEJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)[N+](=O)[O-] |
Origin of Product |
United States |
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